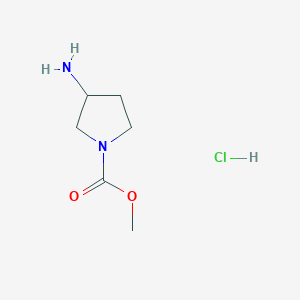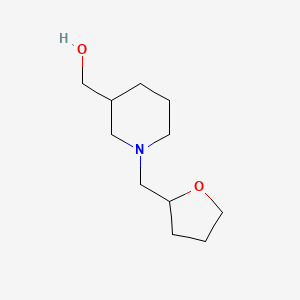
(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol
Overview
Description
“(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol” is a chemical compound with the CAS number 1248474-48-7 . Its molecular formula is C11H21NO2 and it has a molecular weight of 199.29 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring (a six-membered ring with one nitrogen atom), a tetrahydrofuran ring (a five-membered ring with one oxygen atom), and a methanol group .Scientific Research Applications
Synthesis and Crystal Structure Analysis
Synthesis Techniques
Research on compounds structurally related to "(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol" involves synthesis through condensation reactions, characterized by spectroscopic techniques and X-ray crystallography. These studies provide insight into the crystallization, molecular geometry, and hydrogen bonding of similar piperidine derivatives (Girish et al., 2008), (Benakaprasad et al., 2007), (Prasad et al., 2008).
Crystal Structure Insights
Detailed crystallographic analysis helps understand the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms in similar compounds. These studies offer foundational knowledge for the development of new synthetic routes and applications in material science (Naveen et al., 2015).
Catalytic Processes and Organic Transformations
Catalytic Applications
Certain vanadium(V) complexes, including those with structures related to tetrahydrofuran derivatives, have been identified as efficient catalysts for oxidative cyclization reactions. These reactions are critical for synthesizing various organic compounds, demonstrating the potential of tetrahydrofuran-based structures in facilitating chemical transformations (Dönges et al., 2014).
Synthetic Pathways
Research also focuses on dynamic kinetic resolution processes to obtain specific enantiomers of tetrahydrofuran-3-yl derivatives. Such studies underscore the importance of these compounds in the selective synthesis of agrochemicals and pharmaceuticals, showcasing their role in achieving high enantiomeric excess and yield (Zong-ka, 2015).
Molecular Structure and Theoretical Studies
- Molecular Electrostatic Potential: Advanced computational methods, including density functional theory (DFT), are applied to analyze the molecular structures, electrostatic potential, and frontier molecular orbitals of related compounds. These studies provide deep insights into the physicochemical properties and reactivity of tetrahydrofuran and piperidine derivatives, guiding the design of new molecules for specific applications (Huang et al., 2021).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to interact with various targets, leading to a range of biological and pharmacological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
[1-(oxolan-2-ylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXRIWKDGVOJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCCO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464028.png)

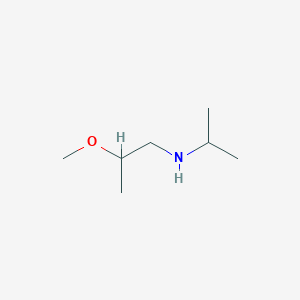

![2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1464033.png)
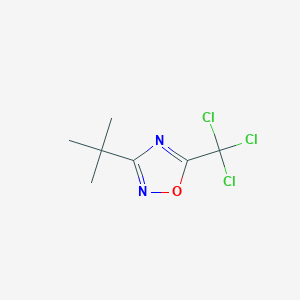

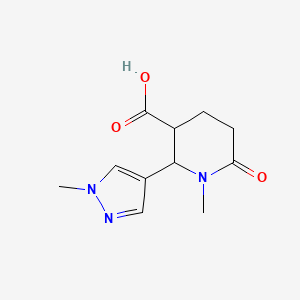
![1-[3-(Cyclopentyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1464038.png)
![2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1464039.png)

![[4-(Methylamino)thian-4-yl]methanol hydrochloride](/img/structure/B1464044.png)
![Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1464045.png)
